molecular formula C7H12N2 B13979490 4-Isopropyl-1H-pyrrol-3-amine

4-Isopropyl-1H-pyrrol-3-amine

Cat. No.: B13979490
M. Wt: 124.18 g/mol
InChI Key: HAQXIHLIKPSXCP-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-pyrrol-3-amine is a heterocyclic organic compound that features a pyrrole ring substituted with an isopropyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrroles.

Scientific Research Applications

4-Isopropyl-1H-pyrrol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isopropyl-1H-pyrrol-3-amine include:

    Pyrrole: The parent compound, which lacks the isopropyl and amine substitutions.

    4-Methyl-1H-pyrrol-3-amine: A similar compound with a methyl group instead of an isopropyl group.

    1H-Pyrrol-3-amine: A compound with only the amine substitution.

Uniqueness

This compound is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

4-propan-2-yl-1H-pyrrol-3-amine

InChI

InChI=1S/C7H12N2/c1-5(2)6-3-9-4-7(6)8/h3-5,9H,8H2,1-2H3

InChI Key

HAQXIHLIKPSXCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC=C1N

Origin of Product

United States

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